Ethyl 3-amino-5-methoxy-3-methylpentanoate
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Overview
Description
Ethyl 3-amino-5-methoxy-3-methylpentanoate is an organic compound with the molecular formula C9H19NO3 It is a derivative of pentanoic acid, featuring an amino group, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-methoxy-3-methylpentanoate typically involves the esterification of 3-amino-5-methoxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of Ethyl 3-nitro-5-methoxy-3-methylpentanoate.
Reduction: Formation of Ethyl 3-amino-5-methoxy-3-methylpentanol.
Substitution: Formation of Ethyl 3-amino-5-alkoxy-3-methylpentanoate, where the alkoxy group varies depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-methoxy-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 3-amino-5-methoxy-3-methylpentanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-methylpentanoate: Similar structure but lacks the methoxy group.
Ethyl 3-amino-5-methylhexanoate: Similar structure but has an additional carbon in the chain.
Ethyl 3-amino-5-methoxy-3-ethylpentanoate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
Ethyl 3-amino-5-methoxy-3-methylpentanoate is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxy-3-methylpentanoate |
InChI |
InChI=1S/C9H19NO3/c1-4-13-8(11)7-9(2,10)5-6-12-3/h4-7,10H2,1-3H3 |
InChI Key |
RCZFRRVAKJBPKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CCOC)N |
Origin of Product |
United States |
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